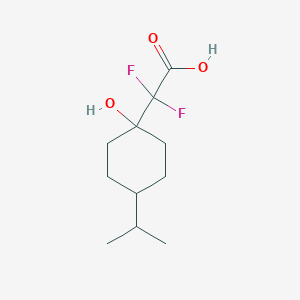

2,2-Difluoro-2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid

Descripción

2,2-Difluoro-2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid is a fluorinated carboxylic acid derivative characterized by a cyclohexyl backbone substituted with hydroxyl and isopropyl groups. The difluoroacetic acid moiety (-CF₂COOH) distinguishes it from non-fluorinated analogs, conferring unique physicochemical properties such as enhanced metabolic stability and lipophilicity. This compound is structurally analogous to per- and polyfluoroalkyl substances (PFAS) but incorporates a hydroxylated cyclohexyl group, which may influence its environmental persistence and biological interactions .

Propiedades

Fórmula molecular |

C11H18F2O3 |

|---|---|

Peso molecular |

236.26 g/mol |

Nombre IUPAC |

2,2-difluoro-2-(1-hydroxy-4-propan-2-ylcyclohexyl)acetic acid |

InChI |

InChI=1S/C11H18F2O3/c1-7(2)8-3-5-10(16,6-4-8)11(12,13)9(14)15/h7-8,16H,3-6H2,1-2H3,(H,14,15) |

Clave InChI |

NGPAXIALGULNJL-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1CCC(CC1)(C(C(=O)O)(F)F)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid framework. One common method involves the reaction of cyclohexyl derivatives with fluorinating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2,2-Difluoro-2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a hydrogen atom.

Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of halogenated derivatives or alkylated products.

Aplicaciones Científicas De Investigación

2,2-Difluoro-2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

Industry: Utilized in the development of advanced materials and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2,2-Difluoro-2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biochemical activities. The hydroxyl group may participate in hydrogen bonding, further influencing the compound’s biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A comparative analysis of structurally related compounds is provided below:

Toxicity and Bioactivity

- Mitochondrial Effects: PFAS like perfluorohexanesulfonic acid (PFHxS) exhibit mitochondrial toxicity with EC₅₀ values as low as 86.2 µM, linked to fluorinated alkyl chains enhancing bioaccumulation .

- Platelet Activation: C6O4, another difluoroacetic acid derivative, enhances platelet aggregation in exposed populations, suggesting fluorinated ether linkages may amplify cardiovascular risks . The target compound’s cyclohexyl group could mitigate such effects by altering receptor interactions.

- Metabolic Stability : Benzilic acid’s aromatic rings confer rigidity and slow metabolism, whereas the target compound’s alicyclic structure balances flexibility and metabolic resistance .

Physicochemical Properties

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.